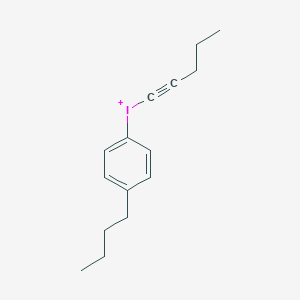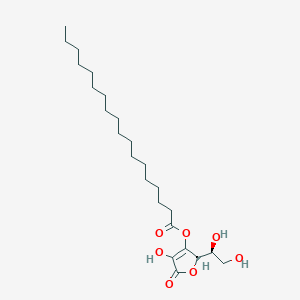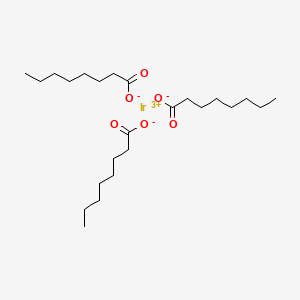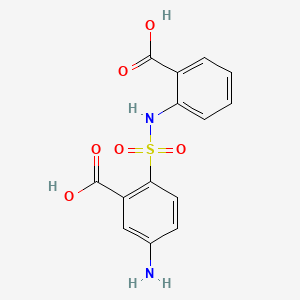![molecular formula C17H20 B13787395 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 50415-43-5](/img/structure/B13787395.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclo[66113,6110,1302,709,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique structure characterized by multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring structures through the cycloaddition of dienes and dienophiles. The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
Scientific Research Applications
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of polycyclic hydrocarbons and their reactions.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can be compared to other polycyclic hydrocarbons, such as:
Hexacyclo[8.7.0.03,8.05,15.06,13.012,16]heptadeca-1(10),5-diene-3,8-dicarboxylic anhydride: This compound also features multiple fused rings but differs in its specific ring structure and functional groups.
Cyclohexa-1,4-diene: A simpler polycyclic hydrocarbon with fewer rings and a different reactivity profile.
The uniqueness of hexacyclo[66113,6110,1302,7
Properties
CAS No. |
50415-43-5 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
InChI Key |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
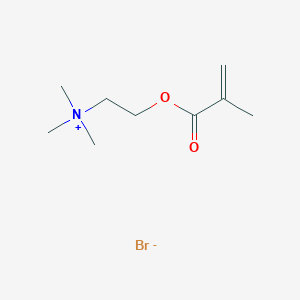


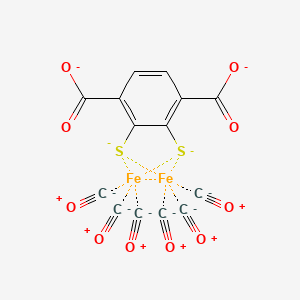
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
